Cas no 2034484-27-8 (4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide)

4-(Dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a sulfonamide-derived benzamide compound featuring a tetrahydropyran (oxan-4-yl) moiety and a hydroxypropyl linker. Its structural design combines a sulfamoyl group for enhanced binding affinity with a polar hydroxy group and a tetrahydropyran ring, contributing to improved solubility and pharmacokinetic properties. This compound is of interest in medicinal chemistry for its potential as a biologically active intermediate, particularly in the development of enzyme inhibitors or receptor modulators. The dimethylsulfamoyl group may confer metabolic stability, while the tetrahydropyran and hydroxypropyl segments offer conformational flexibility, making it a versatile scaffold for further derivatization in drug discovery.
4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide structure
2034484-27-8 structure
Product Name:4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
CAS No:2034484-27-8
MF:C17H26N2O5S
MW:370.4637
CID:5351741
Update Time:2025-05-19

4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
    • 4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide
    • Inchi: 1S/C17H26N2O5S/c1-19(2)25(22,23)15-5-3-14(4-6-15)17(21)18-10-7-16(20)13-8-11-24-12-9-13/h3-6,13,16,20H,7-12H2,1-2H3,(H,18,21)
    • InChI Key: UESXWGIFEQLRKX-UHFFFAOYSA-N
    • SMILES: S(C1C([H])=C([H])C(=C([H])C=1[H])C(N([H])C([H])([H])C([H])([H])C([H])(C1([H])C([H])([H])C([H])([H])OC([H])([H])C1([H])[H])O[H])=O)(N(C([H])([H])[H])C([H])([H])[H])(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 518
  • XLogP3: 0.7
  • Topological Polar Surface Area: 104

4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide Pricemore >>

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Additional information on 4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide

Comprehensive Overview of 4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide (CAS No. 2034484-27-8)

In the rapidly evolving field of medicinal chemistry and drug discovery, 4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide (CAS No. 2034484-27-8) has emerged as a compound of significant interest. This sulfonamide derivative is characterized by its unique molecular structure, which combines a dimethylsulfamoyl group with a hydroxy-oxan moiety. Researchers and pharmaceutical developers are increasingly exploring its potential applications, particularly in the context of targeted therapies and enzyme inhibition.

The compound's CAS No. 2034484-27-8 is frequently searched in academic databases and patent filings, reflecting its growing relevance in biochemical research. Its structure suggests potential interactions with biological targets, such as receptors or enzymes involved in metabolic pathways. This has led to speculation about its utility in addressing chronic diseases, a topic of high interest in both scientific and public health circles. Notably, the inclusion of a tetrahydropyran (oxan) ring in its structure enhances its bioavailability, a critical factor in drug design.

Recent trends in AI-driven drug discovery have further amplified interest in 4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide. Computational models often highlight its molecular stability and binding affinity, making it a candidate for virtual screening campaigns. Searches for "sulfonamide-based therapeutics" and "oxan derivatives in medicine" frequently intersect with discussions about this compound, underscoring its multidisciplinary appeal.

From a synthetic chemistry perspective, the compound's dimethylsulfamoyl group offers versatility in structure-activity relationship (SAR) studies. Researchers are investigating modifications to optimize its pharmacokinetic properties, such as metabolic half-life and tissue penetration. These efforts align with broader industry goals of developing precision medicine solutions, a hot topic in personalized healthcare forums.

Environmental and green chemistry considerations also play a role in the compound's profile. Its potential biodegradability and low ecotoxicity are increasingly relevant as the pharmaceutical sector prioritizes sustainable synthesis methods. This aligns with frequent searches for "eco-friendly drug development" and "green solvents in organic synthesis," highlighting the compound's compatibility with modern ESG (Environmental, Social, and Governance) standards.

In summary, 4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide (CAS No. 2034484-27-8) represents a compelling case study at the intersection of medicinal chemistry, computational biology, and sustainable science. Its multifaceted applications and alignment with contemporary research trends ensure its continued prominence in scientific discourse.

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